molecular formula C22H26FN7O2 B3009836 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 1049413-65-1

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

Cat. No.: B3009836
CAS No.: 1049413-65-1
M. Wt: 439.495
InChI Key: PHJGSVKATXOOKD-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core substituted with a 4-fluorobenzyl group and a tetrazole-containing side chain. The tetrazole moiety (1-(4-ethoxyphenyl)-1H-tetrazol-5-yl) is linked via a methyl group to the piperazine ring, while the 4-fluorobenzyl group is attached to the carboxamide nitrogen.

Properties

IUPAC Name

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-2-32-20-9-7-19(8-10-20)30-21(25-26-27-30)16-28-11-13-29(14-12-28)22(31)24-15-17-3-5-18(23)6-4-17/h3-10H,2,11-16H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJGSVKATXOOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A tetrazole ring , which is known for its ability to mimic carboxylate groups in biological systems.
  • An ethoxyphenyl group and a fluorobenzyl moiety , which may influence its lipophilicity and binding affinity.
PropertyValue
Molecular FormulaC21_{21}H23_{23}F N6_{6}O2_{2}
Molecular Weight410.4 g/mol
CAS Number1049380-11-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole moiety allows it to bind effectively to active sites that typically recognize carboxylate groups, potentially leading to inhibition or modulation of enzyme activities.

Antitumor Activity

Research indicates that compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

In studies focused on enzyme inhibition, the compound was tested against several targets:

  • AbTYR (Tyrosinase) : The compound exhibited significant inhibitory activity, with IC50_{50} values indicating effective concentration levels for inhibiting enzyme activity. For example, related compounds showed IC50_{50} values in the low micromolar range, suggesting strong binding affinity .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are also noteworthy. Compounds with similar piperazine structures have been studied for their anticonvulsant properties, indicating that they may modulate neurotransmitter systems effectively.

Case Studies

  • Study on Enzyme Inhibition :
    • A series of piperazine derivatives were synthesized and tested for their inhibitory effects on AbTYR. The most potent inhibitors demonstrated IC50_{50} values significantly lower than standard inhibitors, showcasing the potential of this class of compounds in therapeutic applications .
  • Antitumor Activity Evaluation :
    • In vitro studies on cancer cell lines revealed that certain analogs of the compound induced apoptosis at concentrations below 10 µM, highlighting their potential as anticancer agents. Structure-activity relationship (SAR) analyses suggested that modifications to the phenyl groups could enhance cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Tetrazole Moieties

  • 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine (): This compound shares the 1H-tetrazol-5-yl and 4-fluorobenzyl groups but replaces the ethoxyphenyl with a 4-methylphenyl group. The methyl substituent on the piperazine ring may reduce steric hindrance compared to the carboxamide linkage in the target compound. No pharmacological data are provided, but structural differences suggest altered receptor binding or solubility .
  • 4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) ():
    While lacking a tetrazole, this compound features a piperazine carboxamide core with a fluorophenyl group. It was synthesized in 74% yield with 95.5% HPLC purity, indicating efficient coupling methodologies that could apply to the target compound .

Piperazine Carboxamide Derivatives with Varied Substituents

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():
    A simpler analog with a chloroaryl group and ethyl-piperazine substitution. Crystallographic data reveal a chair conformation for the piperazine ring, comparable to other derivatives. The chloro substituent may enhance metabolic stability but reduce solubility relative to the target’s fluoro group .

  • N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25) (): This derivative incorporates a quinazolinone ring instead of tetrazole. It exhibits a melting point of 191.2°C and a yield of 50.3%, suggesting that bulky substituents may lower synthetic efficiency compared to the target compound’s ethoxyphenyl-tetrazole system .

Substituent Effects on Physicochemical Properties

  • Ethoxy vs.
  • Fluorobenzyl vs. Chlorobenzyl : The 4-fluorobenzyl group in the target compound likely improves metabolic stability and receptor affinity compared to chlorobenzyl analogs (e.g., ’s 4-chlorophenyl derivative), as fluorine’s electronegativity and small size favor selective interactions .

Key Findings

  • Synthetic Feasibility : High yields (>70%) in related piperazine carboxamides () suggest that the target compound could be synthesized efficiently using similar coupling strategies .
  • Substituent Impact : Fluorine and ethoxy groups may enhance metabolic stability and lipophilicity compared to chlorine or methyl substituents, as inferred from analogous structures .

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